N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide group and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This article compares its structural, synthetic, and functional attributes with analogous compounds reported in recent literature.
Properties
IUPAC Name |
N-[4-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-12-4-3-9(6-11(12)17(19,20)21)22-14(25)7-10-8-28-16(23-10)24-15(26)13-2-1-5-27-13/h1-6,8H,7H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWUSKXLTXFEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorinated aniline derivative reacts with an appropriate electrophile.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole intermediate with furan-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as histone deacetylases (HDACs), which are targets for cancer therapy.
Biological Studies: The compound’s interactions with biological macromolecules like proteins and nucleic acids are studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used as a probe to study cellular processes and pathways involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression .
Comparison with Similar Compounds
Structural Features and Modifications
Thiazole-Based Carboxamides
- The furan-2-carboxamide moiety contributes π-π stacking interactions and metabolic stability.
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Replaces the fluoro-trifluoromethyl group with a 3-methoxybenzyl substituent. The methoxy group increases electron density, which may reduce oxidative metabolism but decrease affinity for hydrophobic targets .
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): Substitutes furan-2-carboxamide with a pivalamide group and uses a 2,6-difluorobenzyl chain.
Nitrothiophene Analogues
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Replaces furan with a nitrothiophene ring. The nitro group introduces strong electron-withdrawing effects, likely enhancing antibacterial activity but increasing cytotoxicity risks. Reported purity (42% vs. 99.05% for difluorophenyl analogue) suggests synthetic challenges .
Urea Derivatives
- 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (): Incorporates a urea linkage and piperazine ring.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or chloro analogues, enhancing blood-brain barrier penetration but risking hepatic metabolism .
- Solubility : Urea derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas pivalamide-containing compounds () may require formulation aids .
Biological Activity
N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure includes:
- A thiazole moiety, which is known for its diverse biological activities.
- A furan ring that enhances its pharmacological properties.
- A trifluoromethyl group, which can significantly influence the compound's lipophilicity and electronic properties.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis. In vitro studies indicate that modifications in the thiazole and phenyl groups can enhance binding affinity and inhibitory potency against these enzymes .
- Anticancer Activity : Thiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing the anticancer activity, as seen in structure-activity relationship studies .
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 5.0 | |
| Anticancer | A431 (human epidermoid carcinoma) | 1.98 | |
| Antitubercular | Mtb MurB | 0.5 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole ring significantly improved antibacterial activity, suggesting that this compound could serve as a lead for developing new antibiotics .
- Cytotoxicity in Cancer Research : In a series of experiments involving different cancer cell lines, this compound demonstrated potent cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key factors influencing the biological activity of this compound:
- Substitution Patterns : The presence of a trifluoromethyl group at the para position on the phenyl ring enhances lipophilicity and bioactivity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in enzyme inhibition potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
